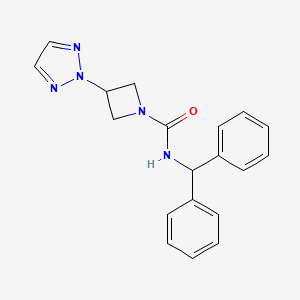
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPTA belongs to the class of azetidine-based compounds, which have been shown to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of viral and bacterial infections. N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has also been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide in lab experiments include its high potency and selectivity towards cancer cells, low toxicity, and broad-spectrum activity against various cancer types, viruses, and bacteria. However, the limitations of using N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide in lab experiments include its limited solubility in aqueous solutions and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
将来の方向性
Future research on N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use. Moreover, the development of novel drug delivery systems and combination therapies could enhance the therapeutic potential of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide for cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide and its potential applications in other areas of medicinal chemistry.
合成法
The synthesis of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide involves the reaction of diphenylmethyl chloride with sodium azide to form diphenylmethyl azide, which is then reacted with 3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxylic acid to form N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide. The synthesis method of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has also been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Moreover, N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit antimicrobial activity against gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-benzhydryl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(23-13-17(14-23)24-20-11-12-21-24)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUYGNPDJKKFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

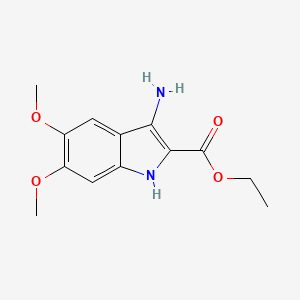

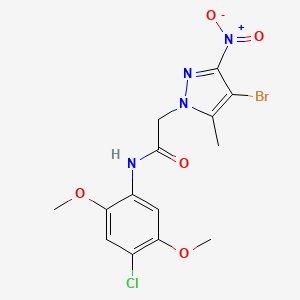
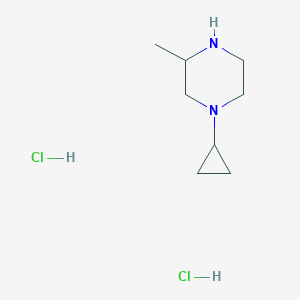
![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2429724.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)
![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)
![(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2429731.png)
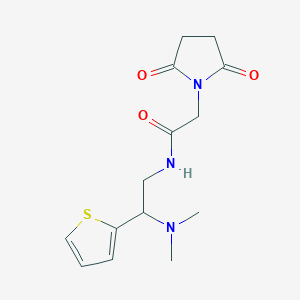
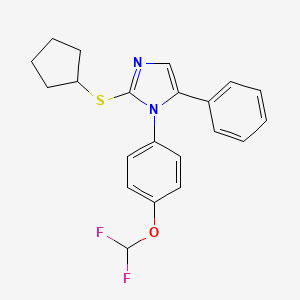
![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)